1-(4-nitrobenzoyl)-4-phenylpiperazine
Overview
Description
1-(4-Nitrobenzoyl)-4-phenylpiperazine is a compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. The presence of a nitrobenzoyl group and a phenyl group attached to the piperazine ring makes this compound particularly interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrobenzoyl)-4-phenylpiperazine typically involves the acylation of piperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrobenzoyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzoyl group.
Oxidation: Although less common, the phenyl group can undergo oxidation under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-(4-Aminobenzoyl)-4-phenylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized phenyl derivatives.
Scientific Research Applications
1-(4-Nitrobenzoyl)-4-phenylpiperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-nitrobenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylpiperazine moiety can interact with receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-(4-Nitrobenzoyl)piperazine: Lacks the phenyl group, making it less hydrophobic and potentially altering its biological activity.
4-Nitrobenzoyl chloride: Used as a precursor in the synthesis of 1-(4-nitrobenzoyl)-4-phenylpiperazine.
4-Nitrobenzoic acid: Another precursor that can be used in the synthesis of various nitrobenzoyl derivatives.
Uniqueness: this compound is unique due to the combination of the nitrobenzoyl and phenyl groups attached to the piperazine ring. This structural arrangement imparts specific chemical and biological properties that are not observed in simpler piperazine derivatives.
Properties
IUPAC Name |
(4-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(14-6-8-16(9-7-14)20(22)23)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPUARQQOANSOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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